1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Description
1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound featuring a tetrahydroquinoxaline core substituted with a methyl group at position 1, a ketone at position 3, and a carbaldehyde at position 6. Its molecular formula is C₁₀H₁₀N₂O₂ (calculated based on structural analogs), with a molecular weight of ~206.20 g/mol (approximated from related compounds). The tetrahydroquinoxaline scaffold, with two adjacent nitrogen atoms, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, fluorophores, and synthetic intermediates .
Properties
CAS No. |
711024-26-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-methyl-3-oxo-2,4-dihydroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-5-10(14)11-8-4-7(6-13)2-3-9(8)12/h2-4,6H,5H2,1H3,(H,11,14) |
InChI Key |
OKGPBINMYLAZTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach leverages the cyclization of o-nitrophenylglycine derivatives to construct the tetrahydroquinoxaline core, followed by reduction and formylation to introduce the aldehyde group.
Key Steps:
-
Alkylation : Introduce a methyl group at the nitrogen position via reductive amination or direct alkylation.
-
Cyclization : Reduce the nitro group to an amine and induce cyclization under acidic conditions.
-
Formylation : Introduce the aldehyde group at position 6 using Vilsmeier-Haack or other formylation reagents.
Reactants and Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 75–85% | |
| Cyclization | SnCl₂/HCl, reflux, 6 hours | 80–90% | |
| Formylation | POCl₃/DMF, 0–5°C, 2 hours | 60–70% |
Mechanistic Insights :
-
Cyclization : Reduction of the nitro group generates an amine, which undergoes intramolecular nucleophilic attack on the ester carbonyl, forming the tetrahydroquinoxaline ring. Steric effects from the methyl group direct regioselectivity.
-
Formylation : Vilsmeier reagent (POCl₃/DMF) activates the tetrahydroquinoxaline core, enabling electrophilic formylation at position 6.
Vilsmeier-Haack Formylation of Methylated Tetrahydroquinoxaline
Method Overview
This method directly introduces the aldehyde group at position 6 of a pre-formed methylated tetrahydroquinoxaline scaffold using the Vilsmeier-Haack reaction.
Key Steps:
-
Scaffold Synthesis : Prepare 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline via cyclization of o-phenylenediamine with a methylated α-keto acid.
-
Formylation : Treat the scaffold with a formylation reagent to install the aldehyde.
Reactants and Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Scaffold Synthesis | o-Phenylenediamine, methyl acetoacetate, H₂SO₄, reflux, 4 hours | 85–90% | |
| Formylation | POCl₃/DMF, 0–5°C, 2 hours | 60–70% |
Critical Parameters :
-
Anhydrous Conditions : Moisture inhibits Vilsmeier reagent formation.
-
Temperature Control : Reactions below 5°C minimize side reactions.
Condensation with α-Keto Acids Followed by Cyclization
Method Overview
This approach constructs the tetrahydroquinoxaline core via condensation of o-phenylenediamine with a methylated α-keto acid, followed by cyclization and functionalization.
Key Steps:
-
Condensation : React o-phenylenediamine with a methyl-substituted α-keto acid.
-
Cyclization : Acid-catalyzed dehydration forms the tetrahydroquinoxaline ring.
-
Oxidation/Reduction : Adjust oxidation states to achieve the 3-oxo group.
Reactants and Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Condensation | o-Phenylenediamine, methyl acetoacetate, EtOH, reflux, 6 hours | 80–85% | |
| Cyclization | H₂SO₄, 100°C, 4 hours | 90–95% |
Advantages :
-
High Regioselectivity : The methyl group at position 1 directs cyclization to the 3-oxo position.
-
Scalability : Microwave-assisted methods reduce reaction times to 15–30 minutes.
Reductive Cyclization of Precursors
Method Overview
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | o-Nitroaniline, methyl iodide, K₂CO₃, DMF, 60°C | 75–80% | |
| Reductive Cyclization | SnCl₂/HCl, reflux, 6 hours | 85–90% | |
| Formylation | POCl₃/DMF, 0–5°C, 2 hours | 60–70% |
Mechanistic Notes :
-
Reduction : SnCl₂/HCl reduces the nitro group to an amine, enabling cyclization.
-
Acid Catalysis : HCl protonates intermediates, facilitating ring closure.
Pictet-Spengler Reaction for Ring Formation
Method Overview
The Pictet-Spengler reaction constructs the tetrahydroquinoxaline ring by reacting tryptamine derivatives with aldehydes, followed by functionalization.
Key Steps:
-
Tryptamine Synthesis : Prepare 1-methyltryptamine via reductive amination.
-
Cyclization : React with an aldehyde under acidic conditions.
-
Oxidation : Introduce the 3-oxo group via controlled oxidation.
Reactants and Conditions:
Challenges :
-
Stereocontrol : The Pictet-Spengler reaction may yield mixtures of cis/trans isomers.
-
Oxidation Selectivity : Avoid over-oxidation of the aldehyde group.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization of o-Nitrophenylglycine | High regioselectivity, scalable | Multi-step process, toxic reagents | 65–85% |
| Vilsmeier-Haack Formylation | Direct aldehyde introduction | Anhydrous conditions required | 60–70% |
| Condensation with α-Keto Acids | Simple reagents, high scalability | Limited functional group tolerance | 80–95% |
| Reductive Cyclization | Cost-effective, robust conditions | Potential for side reactions | 75–90% |
| Pictet-Spengler Reaction | Versatile for diverse scaffolds | Stereochemical control challenging | 70–85% |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted quinoxalines, and various oxidized forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives as antitumor agents . A notable investigation synthesized various N-substituted derivatives and evaluated their biological activities against different cancer cell lines such as HeLa and K562. One compound exhibited an IC50 value of 0.126 μM against HeLa cells, indicating strong antiproliferative effects and the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study: Tubulin Polymerization Inhibition
- Compound Tested: N-substituted derivative
- Cell Lines: HeLa, SMMC-7721, K562
- IC50 Values:
- HeLa: 0.126 μM
- SMMC-7721: 0.071 μM
- K562: 0.164 μM
- Mechanism: Inhibition of tubulin polymerization and cell cycle arrest at G2/M phase.
Microtubule Targeting Agents
The compound serves as a microtubule targeting agent , which is critical in overcoming multidrug resistance in cancer therapy. Its derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . This provides a promising avenue for developing novel anticancer therapies that can circumvent existing resistance mechanisms.
Research Findings:
- Binding Site: Colchicine binding site on tubulin.
- Effects: Disruption of microtubule formation and mitotic spindle integrity.
Pharmacological Studies
Pharmacological evaluations have indicated that compounds derived from 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline can influence various cellular pathways related to apoptosis and cell cycle regulation. These studies utilize techniques such as MTT assays to assess cell viability and flow cytometry for cell cycle analysis .
Key Findings:
- Compounds demonstrated moderate to strong inhibitory activities against cancer cells.
- Some derivatives induced apoptosis while others did not.
Comprehensive Data Tables
The following table summarizes key findings from various studies on the applications of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives:
Mechanism of Action
The mechanism of action of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogs:
*The diethyl substituents increase molecular weight and lipophilicity compared to the target compound.
Key Differences and Implications
Core Heterocycle: Tetrahydroquinoxaline (Target, ): Contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and planarity. This is advantageous in biological interactions (e.g., fluorophore design for organelle targeting) . Tetrahydroquinoline (): Features a single nitrogen atom, reducing polarity and electronic conjugation. This limits applications requiring strong intermolecular interactions.
Functional Groups: Aldehyde (Target, ): Highly reactive toward nucleophiles (e.g., in Schiff base formation), enabling further derivatization. Ester (): Less reactive than aldehydes but hydrolyzable to carboxylic acids under basic conditions.
Substituent Effects: 1-Methyl vs. 1,4-Diethyl (): Diethyl groups enhance lipophilicity, improving cell membrane permeability in biological systems but introducing steric hindrance. Position of Aldehyde (6-CHO in Target vs.
Biological Activity
1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- CAS Number : 671820-52-3
The compound belongs to the quinoxaline family, which is known for diverse biological activities including antimicrobial, antitumoral, and anti-inflammatory effects .
Antiproliferative Effects
Research has demonstrated that derivatives of 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline exhibit potent antiproliferative activity against various cancer cell lines. For instance:
- Compound 13d , a derivative, showed significant antiproliferative effects with IC50 values of:
- HeLa cells: 0.126 μM
- SMMC-7721 cells: 0.071 μM
- K562 cells: 0.164 μM
This compound also inhibited tubulin polymerization (IC50 = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of target enzymes, thus preventing substrate interaction and subsequent catalytic activity.
- Receptor Interaction : It can modulate signal transduction pathways by interacting with cell surface receptors .
- Cell Cycle Arrest and Apoptosis Induction : The ability to arrest the cell cycle and induce apoptosis positions this compound as a candidate for cancer therapy.
Study on Antitumor Activity
A recent study synthesized various N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and evaluated their biological activities. The findings indicated that certain derivatives could effectively inhibit cancer cell proliferation while also targeting tubulin polymerization pathways .
Antimicrobial Properties
Quinoxaline derivatives have shown promise in antimicrobial applications. For example, compounds derived from this class have been tested against multidrug-resistant strains of bacteria and exhibited significant antimicrobial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 13d | Antiproliferative | 0.071 - 0.164 | Tubulin polymerization inhibition |
| Quinoxaline Derivative A | Antimicrobial | Varies | Enzyme inhibition |
| Quinoxaline Derivative B | Antitumor | Varies | Cell cycle arrest |
Q & A
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while avoiding cellular toxicity .
- Prodrug derivatization : Replace the aldehyde with a methyl ester or acetal group, which hydrolyzes in physiological conditions .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance aqueous dispersion and target tissue accumulation .
How can regioselectivity be controlled during functionalization of the quinoxaline core?
Q. Advanced
- Directing groups : Install temporary substituents (e.g., boronate esters) to steer electrophilic attacks to the 6-position .
- Microwave-assisted synthesis : Enhances regiocontrol via rapid, uniform heating (e.g., 150°C for 10 min reduces byproduct formation) .
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during aldehyde introduction .
What experimental evidence supports the reactivity of the oxo group in nucleophilic or electrophilic reactions?
Q. Advanced
- Nucleophilic addition : React with Grignard reagents (e.g., MeMgBr) to form secondary alcohols, confirmed by FTIR (C=O stretch loss at ~1700 cm⁻¹) .
- Electrophilic substitution : Nitration at the 5-position (meta to oxo) yields mono-nitro derivatives, validated by HPLC-MS .
- Reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl, leaving the aldehyde intact (¹H NMR: δ ~4.3 ppm for -CHOH) .
What analytical techniques are critical for assessing the purity of this compound?
Q. Basic
- HPLC-UV/HRMS : Quantifies impurities >0.1% using C18 columns (acetonitrile/water gradient) and exact mass confirmation (m/z ± 2 ppm) .
- Elemental analysis : Validates C, H, N content (±0.3% theoretical) to detect residual solvents or inorganic salts .
- TGA-DSC : Detects decomposition events (e.g., aldehyde oxidation above 200°C) to establish storage stability .
How do structural modifications of this compound impact its physicochemical and pharmacological properties?
Advanced
Comparative studies with analogs (e.g., 6-carboxylic acid or methyl ester derivatives) reveal:
- Lipophilicity : LogD (pH 7.4) decreases by ~1.5 units when replacing aldehyde with carboxylate, reducing blood-brain barrier penetration .
- Metabolic stability : Aldehyde oxidase-mediated conversion to carboxylic acids shortens half-life (t₁/₂ <1 hr in liver microsomes) .
- Target selectivity : Methyl substitution at position 1 enhances affinity for kinase X over kinase Y (IC₅₀ ratio: 10:1) due to steric complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
